2-(4-Ethynylphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)ethanol |
InChI |
InChI=1S/C10H10O/c1-2-9-3-5-10(6-4-9)7-8-11/h1,3-6,11H,7-8H2 |
InChI Key |
QJFGPLQSJZKZRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Bromophenylacetate
The synthesis begins with ethyl 4-bromophenylacetate, prepared via esterification of 4-bromophenylacetic acid. Reaction conditions:
Sonogashira Coupling with Trimethylsilylacetylene
Ethyl 4-bromophenylacetate undergoes Sonogashira coupling with TMSA to introduce the ethynyl group:
Desilylation to Ethyl 4-Ethynylphenylacetate
The trimethylsilyl (TMS) group is removed using TBAF:
Reduction of Ethyl 4-Ethynylphenylacetate to 2-(4-Ethynylphenyl)ethan-1-ol
Lithium Aluminum Hydride (LiAlH₄) Reduction
The ester group is reduced to a primary alcohol:
Alternative Catalytic Hydrogenation
For sensitive substrates, catalytic hydrogenation is employed:
Alternative Routes via Direct Functionalization
Phenethyl Alcohol Bromination and Coupling
4-Bromophenethyl alcohol is coupled directly with TMSA:
One-Pot Desilylation and Coupling
A streamlined approach combines desilylation and coupling:
Optimization and Challenges
Catalyst Selection
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethynylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- Substituent Effects on Reactivity : Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions. For instance, 2-(4-bromo-2-methoxyphenyl)ethan-1-ol (23) achieved a 92% yield in synthesis, attributed to the bromo group's leaving group capability .
- Chirality and Applications : Chiral analogs like (1R)-1-(4-ethylphenyl)ethan-1-ol (MW 150.22) highlight the importance of stereochemistry in drug design, where enantiomers may differ in biological activity .
- Amino-Functionalized Derivatives: Compounds such as 2-(ethylamino)-1-(4-methylphenyl)ethan-1-ol (MW 179.26) demonstrate the role of amino groups in enhancing solubility and enabling reductive amination pathways .
Physicochemical Properties
- Solubility: Methoxy and amino groups enhance water solubility (e.g., 2-(2-methoxyphenyl)ethan-1-ol), whereas halogenated or bulky substituents (e.g., tert-butoxy) increase hydrophobicity .
- Thermal Stability : Halogenated compounds (e.g., 2-(4-chloro-3,5-difluorophenyl)ethan-1-ol) exhibit higher melting points due to strong intermolecular halogen bonding .
Q & A
Q. What are the established synthetic routes for 2-(4-Ethynylphenyl)ethan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis often involves Sonogashira coupling to introduce the ethynyl group to the phenyl ring. A typical route may start with 4-bromophenyl ethanol derivatives, where palladium-catalyzed cross-coupling with terminal alkynes (e.g., ethyne gas) is performed under inert conditions. Key parameters include catalyst loading (e.g., Pd(PPh₃)₂Cl₂ at 5 mol%), temperature (60–80°C), and solvent choice (e.g., THF or DMF) . Post-reduction of intermediate ketones or aldehydes using NaBH₄ or LiAlH₄ may be required. Characterization via NMR (¹H/¹³C) and GC-MS is essential to confirm purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Structural Analysis : Use FT-IR to confirm hydroxyl (3200–3600 cm⁻¹) and alkyne (~2100 cm⁻¹) stretches. X-ray crystallography resolves stereochemistry if chiral centers exist.
- Physicochemical Properties : Measure melting point (DSC), solubility (HPLC-grade solvents), and logP (via shake-flask method). Reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone ) can validate analytical methods.
- Data Table :
| Property | Method | Typical Value |
|---|---|---|
| Melting Point | DSC | 85–90°C (est.) |
| logP | Shake-Flask | 2.1–2.5 (est.) |
| Solubility in Water | Gravimetric Analysis | <1 mg/mL (est.) |
Q. What are the primary challenges in stabilizing this compound during storage?
- Methodological Answer : The ethynyl group is prone to oxidation; store under argon at –20°C in amber vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation. Regularly monitor purity via TLC or HPLC .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:
- Use isogenic cell lines to minimize genetic drift.
- Perform dose-response curves (0.1–100 µM) with triplicate replicates.
- Validate target engagement via SPR or ITC for binding affinity .
- Cross-reference with structurally similar compounds (e.g., 2-(4-Aminophenyl)ethanol ) to contextualize activity.
Q. What strategies can optimize the enantiomeric synthesis of this compound for chiral drug development?
- Methodological Answer :
- Catalytic Asymmetric Reduction : Use chiral catalysts like (R)-BINAP-Ru for ketone intermediates. Monitor enantiomeric excess (ee) via chiral HPLC .
- Biocatalysis : Screen ketoreductases (e.g., KRED-101) with NADPH cofactors for stereoselective reduction. Optimize pH (6.5–8.0) and temperature (25–37°C) .
- Data Table :
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| (R)-BINAP-Ru Catalyst | 92 | 78 | |
| KRED-101 Biocatalysis | 95 | 85 |
Q. How can computational modeling guide the design of derivatives of this compound for enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses against targets (e.g., kinases, GPCRs). Focus on ethynyl-phenyl interactions with hydrophobic pockets.
- QSAR Models : Train models on analogs (e.g., 2-(4-Methylphenyl)ethanol ) to correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values. Validate with in vitro assays .
Contradiction Analysis and Best Practices
Q. Why do synthetic yields vary widely in literature, and how can reproducibility be improved?
- Methodological Answer : Yield inconsistencies stem from trace oxygen/water in Sonogashira reactions. Best practices:
- Degas solvents with N₂ for 30 min.
- Use fresh Pd catalysts and CuI co-catalysts.
- Monitor reaction progress with inline IR for alkyne consumption .
Ethical and Environmental Considerations
Q. What eco-friendly alternatives exist for synthesizing this compound?
- Methodological Answer : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME). Use immobilized Pd catalysts for recyclability (≥5 cycles). Explore microwave-assisted synthesis to reduce energy use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
